4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide
Overview
Description
4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes ethoxy, piperazinyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the ethoxy and nitrobenzamide groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the ethoxy group can result in various substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(4-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide
- 4-ethoxy-N-[(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 4-ethoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-3-nitrobenzamide has unique structural features that may contribute to its distinct biological and chemical properties. The presence of the ethoxy group and the specific arrangement of functional groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-ethoxy-N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O5S/c1-3-38-25-13-8-21(18-24(25)33(36)37)26(34)30-28(39)29-22-9-11-23(12-10-22)31-14-16-32(17-15-31)27(35)20-6-4-19(2)5-7-20/h4-13,18H,3,14-17H2,1-2H3,(H2,29,30,34,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAXHXMYNFKISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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